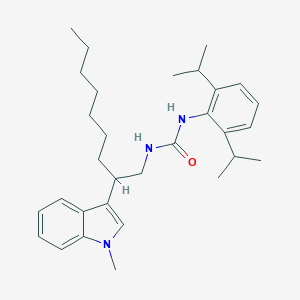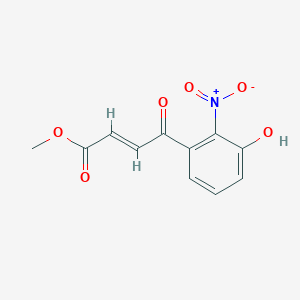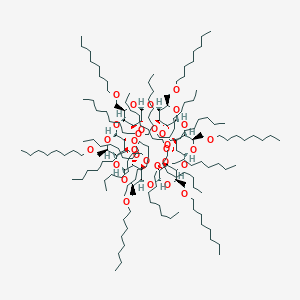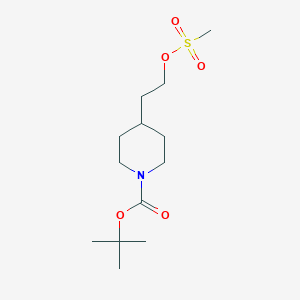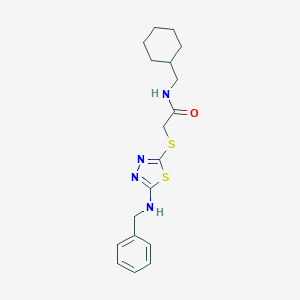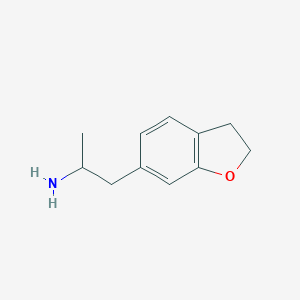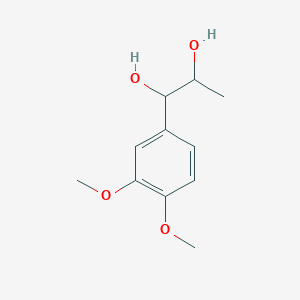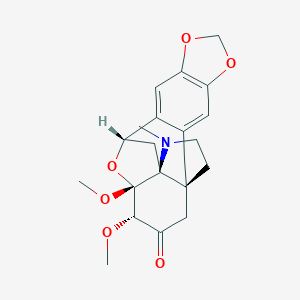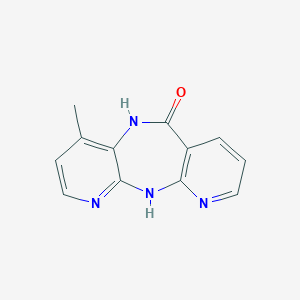
5-Ethenyl-1,2,3-Trifluorbenzol
Übersicht
Beschreibung
5-Ethenyl-1,2,3-trifluorobenzene is a useful research compound. Its molecular formula is C8H5F3 and its molecular weight is 158.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethenyl-1,2,3-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethenyl-1,2,3-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spektroskopie
“5-Ethenyl-1,2,3-Trifluorbenzol” kann in spektroskopischen Studien verwendet werden . Zum Beispiel wurde das Mikrowellenspektrum von 1,2,3-Trifluorbenzol mit einem Molekularstrahl-Fourier-Transform-Mikrowellenspektrometer untersucht .
Fluoreszenzstudien
Die Verbindung kann in Fluoreszenzstudien verwendet werden . Laserinduzierte Fluoreszenzspektren des Radikal-Kations von 1,2,3-Trifluorbenzol wurden sowohl in der Gasphase als auch in festen Ne-Matrizen bestimmt .
Pharmazeutische Forschung
Obwohl es keine direkten Beweise dafür gibt, dass “this compound” in der pharmazeutischen Forschung verwendet wird, wurden Verbindungen mit ähnlichen Strukturen bei der Entwicklung neuer Medikamente verwendet . Daher ist es möglich, dass diese Verbindung potenzielle Anwendungen in diesem Bereich haben könnte.
Wirkmechanismus
Pharmacokinetics
The presence of the trifluoromethyl group may also impact its metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, 3,4,5-Trifluorostyrene is recommended to be stored at 2-8°C under an inert atmosphere .
Eigenschaften
IUPAC Name |
5-ethenyl-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-5-3-6(9)8(11)7(10)4-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZYGHMGBOZTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570153 | |
| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159294-99-2 | |
| Record name | 5-Ethenyl-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
